3-羟基苯甲酰氯

描述

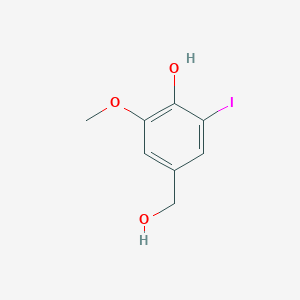

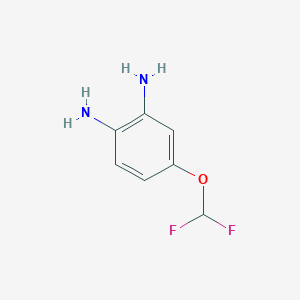

3-Hydroxybenzoyl chloride is a chemical compound with the molecular formula C7H5ClO2 . It is used as an intermediate product in organic synthesis . The compound is also used in the preparation of a variety of esters, amides, and other derivatives .

Synthesis Analysis

3-Hydroxybenzoyl chloride can be synthesized by treating the corresponding benzoic acids with oxalyl chloride in the presence of dimethylformamide at a ratio of 1:1.1:0.07 in boiling benzene . The target N - [hydroxy (acetoxy)benzoyl] derivatives of dipeptides were obtained with high yields, and no further purification of the products was necessary .

Molecular Structure Analysis

The molecular structure of 3-Hydroxybenzoyl chloride consists of 7 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The InChIKey of the compound is DFNWJUOJZVWDRT-UHFFFAOYSA-N .

Chemical Reactions Analysis

3-Hydroxybenzoyl chloride reacts with sodium hydroxide to form sodium 3-hydroxybenzoate . It can also form conjugates with dipeptides based on 4-aminobutanoic acid and glycine through hydroxy (acetoxy)benzoyl chlorides and 4- [hydroxy (acetoxy)benzoylamino]butanoyl chlorides as intermediate products .

Physical And Chemical Properties Analysis

3-Hydroxybenzoyl chloride has a molecular weight of 156.56 g/mol . It has a density of 1.4±0.1 g/cm3, a boiling point of 273.5±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . The compound has a molar refractivity of 38.4±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 114.3±3.0 cm3 .

科学研究应用

聚合物合成

- 3-羟基苯甲酰氯已被用于通过各种方法合成聚(3-羟基苯甲酸酯),包括块状缩聚和溶液缩聚。这个过程产生了无定形和结晶的聚(3-羟基苯甲酸酯),具有特定的分子量、玻璃转变温度和熔点,在材料科学中很有用(Kricheldorf, Zang, & Schwarz, 1982)。

抗血栓化合物的合成

- 研究已探索了新的含牛磺酸片段的羟基苯甲酸衍生物的合成,包括3-羟基苯甲酰牛磺酸,用于其潜在的抗血小板和抗血栓活性。这些化合物在体外和体内研究中显示出有希望的结果,表明可能有医学应用(Brel et al., 2021)。

分析化学应用

- 3-羟基苯甲酰氯已被用于开发分析方法,例如确定聚乙二醇和非离子表面活性剂中的羟基含量。这涉及与3-羟基苯甲酰氯衍生化和随后的比色分析,对于各种化合物的分析至关重要(Han, 1967)。

核磁共振研究

- 在蛋白质结合和相互作用的研究中,与3-羟基苯甲酰氯相关的化合物已被用于核磁共振光谱学。这项研究有助于理解氯离子从蛋白质结合位点的置换,有助于生物化学和分子生物学(Minami, Price, & Cutler, 1992)。

光伏器件开发

- 3-羟基苯甲酰氯衍生物已与氧化石墨烯结合,用于有机体积异质结光伏器件。这种应用展示了3-羟基苯甲酰氯在可再生能源技术中的潜力(Stylianakis et al., 2012)。

生物化合物的合成

- 3-羟基苯甲酰氯参与合成化合物,如3-羟基苯甲酸6-羟化酶,它在土壤微生物中芳香族化合物的分解中起作用。这种应用在环境生物化学和微生物学中具有重要意义(Montersino et al., 2013)。

安全和危害

3-Hydroxybenzoyl chloride is a combustible material and is corrosive . It is water-reactive and contact with water liberates toxic gas . Containers may explode when heated and thermal decomposition can lead to the release of irritating gases and vapors . It is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, may cause respiratory irritation, and is toxic in contact with skin or if inhaled .

未来方向

The development of novel catalytic methods for S N -transformations has evolved into a flourishing and reviving area of research . The current review enables an overview of modern strategies for catalytic nucleophilic substitutions, presents as the main topic the state-of-the-art with respect to S N -methods that are promoted by Lewis bases and points out potential future directions for further innovations .

作用机制

Target of Action

3-Hydroxybenzoyl chloride is primarily used as an intermediate in organic synthesis . It has been used in the synthesis of conjugates with biologically active dipeptides based on 4-aminobutanoic acid and glycine . These conjugates are the primary targets of 3-Hydroxybenzoyl chloride, and they have been evaluated as potential neuroprotective agents .

Mode of Action

The compound interacts with its targets through a process of acylation . Acyl chlorides, such as 3-Hydroxybenzoyl chloride, are used as intermediate products in organic synthesis . In the presence of dimethylformamide, the corresponding hydroxybenzoic acids are treated with oxalyl chloride to produce hydroxybenzoyl chlorides . These then react with amino acids to form the target N - [hydroxy (acetoxy)benzoyl] derivatives of dipeptides .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of conjugates with biologically active dipeptides . These conjugates can potentially affect various biochemical pathways, leading to their potential neuroprotective effects .

Pharmacokinetics

As an intermediate in organic synthesis, its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on the final compounds it is used to synthesize .

Result of Action

The result of the action of 3-Hydroxybenzoyl chloride is the formation of N - [hydroxy (acetoxy)benzoyl] derivatives of dipeptides . These compounds have been evaluated as potential neuroprotective agents . .

Action Environment

The action of 3-Hydroxybenzoyl chloride can be influenced by various environmental factors. For instance, the synthesis of hydroxybenzoyl chlorides requires careful temperature control . Both reduction and rise in temperature can favor undesirable side processes .

属性

IUPAC Name |

3-hydroxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-7(10)5-2-1-3-6(9)4-5/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNWJUOJZVWDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60513520 | |

| Record name | 3-Hydroxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxybenzoyl chloride | |

CAS RN |

40812-76-8 | |

| Record name | 3-Hydroxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3-hydroxybenzoyl chloride in the synthesis of roflumilast process contaminants?

A1: The research article describes a method for synthesizing a specific process contaminant of roflumilast []. While the full chemical structure of the contaminant (formula I) is not provided, the study clearly states that 3-hydroxybenzoyl chloride is used as a starting material in the synthesis process []. Therefore, 3-hydroxybenzoyl chloride is a key building block for generating this specific roflumilast impurity. Researchers utilize controlled synthesis of such impurities to develop methods for detecting them in roflumilast drug substances and formulations, ensuring quality control in production.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1354972.png)

![4-[1,3]Dioxolan-2-yl-hexan-1-ol](/img/structure/B1354994.png)